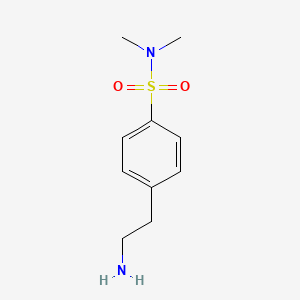

4-(2-氨基乙基)-N,N-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide, also known as 4-AEDMS, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.31 g/mol, and is soluble in water, methanol, and ethanol. Its structure consists of two benzene rings and an amine group, with a sulfonamide group attached to the amine group. 4-AEDMS has a wide range of applications in both biochemical and physiological research, and is often used in laboratory experiments.

科学研究应用

Synthesis of Dyes

This compound plays a crucial role in the synthesis of dyes . The unique chemical structure of this compound allows it to interact with other molecules in ways that can produce a wide range of colors. This makes it valuable in the production of dyes for textiles, paints, and other industries.

Production of Organic Compounds

“4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide” is also used in the production of various organic compounds . Its chemical properties make it a versatile building block in organic chemistry, allowing it to be used in the synthesis of a wide range of organic substances.

Polymer Production

This compound serves as a foundational component in generating polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives. The ability to influence the properties of these materials through the use of this compound is a significant area of research.

Surfactant Production

Surfactants, substances that reduce the surface tension of a liquid, are another application of "4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide" . These are used in a variety of products, from detergents and emulsifiers to foaming agents and dispersants.

Catalyst Production

The compound is also used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They are used in a wide range of industries, including the production of pharmaceuticals, petrochemicals, and polymers.

Neurotransmission Regulation

“4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide” has been extensively investigated for its potential applications in scientific research, particularly as a model compound to study the mechanism of action of various enzymes involved in neurotransmission regulation . Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using this compound as a model .

作用机制

Target of Action

The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .

Biochemical Pathways

It is known that dopamine, a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation, can stimulate d42, D44 and D47 receptors and modulate GIRK currents .

Result of Action

It is known that the compound inhibits proteases, which play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

It is known that the compound is more stable at low ph values .

属性

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQZWQUZUKNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)

![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)